molecular formula C18H18BrN3 B581541 2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile CAS No. 1260758-86-8

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile

Cat. No.: B581541
CAS No.: 1260758-86-8
M. Wt: 356.267
InChI Key: VXEZVBPGJVTZTI-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a benzylpiperazine moiety attached to a bromobenzonitrile core, which imparts distinct chemical and biological activities.

Mechanism of Action

Target of Action

The compound “2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile” appears to have a complex mechanism of action, interacting with multiple targets. One of the primary targets of this compound seems to be the carbonic anhydrase (CA) enzymes . These enzymes are crucial for maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

The compound interacts with its targets, primarily the carbonic anhydrase enzymes, by inhibiting their activity . This inhibition is likely achieved through the compound’s interaction with the zinc ion (Zn2+) and three histidine residues in the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes affects several biochemical pathways. These enzymes play a crucial role in the reversible hydration reaction of CO2, which is a key process in many physiological functions . Therefore, the inhibition of these enzymes can disrupt these functions and lead to various downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the inhibition of carbonic anhydrase enzymes, leading to disruptions in several physiological functions. This can have various molecular and cellular effects, depending on the specific functions that are disrupted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile typically involves the reaction of 4-benzylpiperazine with 6-bromobenzonitrile under specific conditions. One common method includes the use of a suitable solvent such as methanol, and the reaction is often facilitated by the presence of a base like sodium cyanoborohydride . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow hydrogenation techniques to ensure safety and efficiency . This method allows for the large-scale synthesis of the compound while minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reduction and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEZVBPGJVTZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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